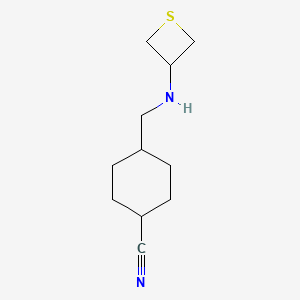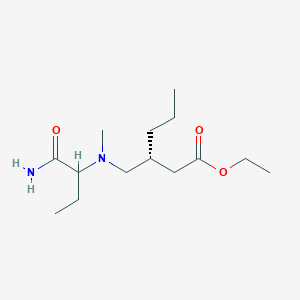
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including amino, carbamoyl, and triiodo substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate typically involves a multi-step process One common method starts with the iodination of methyl benzoate to introduce the triiodo groupsThe final step involves the formation of the carbamoyl group by reacting the intermediate with 2,3-dihydroxypropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can be used to remove the iodine atoms, leading to deiodinated derivatives.
Substitution: The amino and carbamoyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deiodinated derivatives.
科学的研究の応用
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in radiology as a contrast agent due to its high iodine content.
Industry: Utilized in the development of new materials with specific properties, such as high-density polymers.
作用機序
The mechanism of action of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can enhance imaging contrast in radiological studies by increasing the absorption of X-rays. The amino and carbamoyl groups may also interact with specific enzymes or receptors, influencing biological pathways .
類似化合物との比較
Similar Compounds
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-diiodobenzoate: Similar structure but with one less iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-tetraiodobenzoate: Similar structure but with one additional iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-trifluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The uniqueness of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate lies in its specific combination of functional groups and the presence of three iodine atoms, which confer unique properties such as high radiopacity and potential for specific biological interactions.
特性
分子式 |
C12H13I3N2O5 |
|---|---|
分子量 |
645.95 g/mol |
IUPAC名 |
methyl 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H13I3N2O5/c1-22-12(21)6-7(13)5(8(14)10(16)9(6)15)11(20)17-2-4(19)3-18/h4,18-19H,2-3,16H2,1H3,(H,17,20) |
InChIキー |
FTDIIWHMXIPTRK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)


![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)





